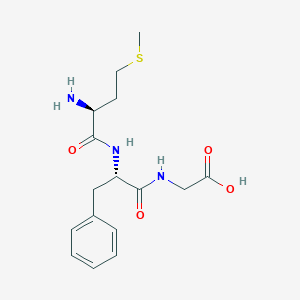

H-Met-Phe-Gly-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-24-8-7-12(17)15(22)19-13(16(23)18-10-14(20)21)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10,17H2,1H3,(H,18,23)(H,19,22)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLKICLNEICJGV-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Peptide Synthesis Strategies and Methodological Advancements for H Met Phe Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Met-Phe-Gly-OH and its Analogsvulcanchem.compeptidemachines.com

Solid-Phase Peptide Synthesis (SPPS), a revolutionary method developed by Bruce Merrifield, is the most common and efficient strategy for producing peptides like this compound. peptidemachines.compeptide.com The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acid residues. peptidemachines.compeptide.com This allows for the use of excess reagents to drive reactions to completion, with easy removal of byproducts and unreacted materials by simple filtration and washing. peptidemachines.comiris-biotech.de Two primary strategies, distinguished by their Nα-protecting groups, dominate the field: Fmoc-based and Boc-based synthesis. beilstein-journals.orgbachem.com

Fmoc-Based SPPS Methodologies and Optimizationvulcanchem.compeptidemachines.com

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used method for SPPS today due to its milder reaction conditions. beilstein-journals.orgnih.gov The synthesis of this compound via this method follows a cyclical process of deprotection and coupling.

Synthesis Cycle:

Resin Loading: The process begins by anchoring the C-terminal amino acid, Fmoc-Gly-OH, to a suitable solid support. For a peptide with a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin is typically chosen. uci.edu The latter is particularly advantageous as it allows for cleavage under very mild acidic conditions, keeping side-chain protecting groups intact if needed. researchgate.net

Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the resin-bound glycine (B1666218) using a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edugoogle.com This exposes the free amine, ready for the next coupling step.

Coupling: The next amino acid, Fmoc-Phe-OH, is activated and coupled to the glycine residue. This is followed by another Fmoc deprotection cycle.

Final Coupling: The sequence is completed by coupling Fmoc-Met-OH to the N-terminus of the Phe-Gly-dipeptide on the resin.

Optimization of the Fmoc strategy for this compound involves careful selection of high-purity Fmoc-protected amino acids to prevent the incorporation of deletion sequences or other impurities. nih.gov The choice of resin is also critical; for instance, p-alkoxybenzyl alcohol resins can yield better results than standard chloromethylated resins. vulcanchem.com

Boc-Based SPPS Methodologies and Comparative Analysisbeilstein-journals.orgchempep.com

The original SPPS methodology developed by Merrifield utilized the tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection, in conjunction with benzyl-based (Bn) side-chain protecting groups. beilstein-journals.org This is known as the Boc/Bn strategy.

Synthesis Cycle:

Resin Loading: The first amino acid, Boc-Gly-OH, is esterified to a Merrifield resin (chloromethylated polystyrene). chempep.com To minimize side reactions and loss of peptide from the resin during synthesis, a phenylacetamidomethyl (PAM) linker is often used. chempep.com

Boc Deprotection: The acid-labile Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often in a 50% solution with dichloromethane (B109758) (DCM). beilstein-journals.orgchempep.com

Neutralization: After deprotection, the resulting TFA salt of the terminal amine must be neutralized to the free amine. This is usually done with a tertiary base like diisopropylethylamine (DIEA). peptide.com

Coupling: The subsequent protected amino acids, Boc-Phe-OH and Boc-Met-OH, are sequentially coupled to the growing peptide chain.

Comparative Analysis: Fmoc vs. Boc

| Feature | Fmoc/tBu Strategy | Boc/Bn Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Deprotection Agent | 20% Piperidine in DMF | 50% TFA in DCM |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Benzyl-based (cleaved by strong acid) |

| Final Cleavage | TFA-based cocktail (e.g., TFA/TIS/H₂O) | Strong acids (e.g., anhydrous HF, TFMSA) beilstein-journals.orgsigmaaldrich.com |

| Key Advantage | Orthogonality and milder conditions. beilstein-journals.org | Historically established; may be required by legacy protocols. iris-biotech.de |

| Key Disadvantage | Potential for aspartimide formation in Asp-containing peptides. nih.gov | Harsh final cleavage conditions; requires specialized equipment. sigmaaldrich.com |

While the Fmoc strategy's milder conditions have made it the preferred method, the Boc strategy remains relevant for specific applications where Fmoc chemistry might be problematic. iris-biotech.denih.gov

Cleavage and Deprotection Strategies for H-Met-Phe-Gly-OHvulcanchem.com

The final step in SPPS is the cleavage of the completed peptide from the resin support, which simultaneously removes the acid-labile side-chain protecting groups. sigmaaldrich.com For an Fmoc-based synthesis, this is typically achieved with a cocktail based on TFA. researchgate.netsigmaaldrich.com

The presence of methionine in the this compound sequence requires specific considerations during cleavage. The sulfur atom in methionine's side chain is susceptible to alkylation by carbocations generated from the cleavage of t-butyl protecting groups. peptide.com To prevent this side reaction, scavengers must be included in the cleavage cocktail.

Common Cleavage Cocktails for Met-Containing Peptides:

Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). This is a robust, general-purpose cocktail effective for peptides with sensitive residues like Met, Cys, Trp, and Tyr. peptide.comresearchgate.net

TFA/TIS/Water: A common non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). TIS is an efficient scavenger for t-butyl cations. sigmaaldrich.com

TFA/DMS: For peptides containing Met, adding dimethyl sulfide (B99878) (DMS) to the cleavage mixture can help prevent alkylation. slideshare.net

For a Boc-based synthesis, cleavage requires much stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.comsigmaaldrich.com In an HF cleavage, DMS is also used as a scavenger to protect the methionine residue. slideshare.net A "low-high" HF procedure, where a first step with low HF concentration reduces Met(O) back to Met, can be particularly beneficial. sigmaaldrich.com

Solution-Phase Peptide Synthesis Techniques Applicable to this compound

Before the advent of SPPS, all peptides were synthesized using solution-phase (or liquid-phase) methods. rsc.orgresearchgate.net This classical approach involves the sequential coupling of protected amino acids or peptide fragments in an organic solvent. ekb.eg After each step, the intermediate product must be isolated and purified before proceeding to the next. beilstein-journals.org

For a short peptide like this compound, a solution-phase synthesis could be designed using a fragment condensation strategy. vulcanchem.com For example:

Synthesize the dipeptide fragment Boc-Met-Phe-OH.

Synthesize the C-terminal amino acid ester, H-Gly-OMe.

Couple the two fragments using a coupling reagent like DIC/HOBt.

Perform final deprotection of the Boc group (with TFA) and saponification of the methyl ester to yield the final product, this compound.

While more labor-intensive due to the required intermediate purification steps, solution-phase synthesis is highly scalable and remains a method of choice for the large-scale industrial production of short peptides. rsc.orgresearchgate.net

Enzymatic Peptide Synthesis of this compound and Related Peptidesbachem.com

Chemo-enzymatic peptide synthesis (CEPS) offers a green alternative to purely chemical methods. google.comgoogle.com This strategy utilizes enzymes, such as proteases or lipases, to catalyze the formation of peptide bonds under mild, aqueous conditions, often reducing the need for extensive side-chain protection. bachem.comgoogle.com

The synthesis of this compound could be approached enzymatically. Proteases exhibit specificity for certain amino acids, which can be exploited for controlled bond formation. ru.nl For example, α-chymotrypsin catalyzes hydrolysis on the C-terminal side of aromatic residues like phenylalanine. ru.nl By reversing this reaction in a low-water environment, it can be used for synthesis.

A potential enzymatic route for this compound might involve:

Enzymatic coupling of Phenylalanine and Glycine: An N-terminally protected phenylalanine ester (e.g., Z-Phe-OMe) is coupled with a glycine derivative (e.g., H-Gly-NH₂) using an enzyme like α-chymotrypsin or papain.

Enzymatic coupling of Methionine: The resulting dipeptide is deprotected at the N-terminus, and then an N-protected methionine ester (e.g., Z-Met-OMe) is coupled to it, potentially using a less specific enzyme like subtilisin or a lipase. google.com

Enzymatic synthesis is advantageous for its high stereospecificity (avoiding racemization) and its environmentally friendly profile, which avoids the use of toxic reagents and large volumes of organic solvents. google.comgoogle.com Aminopeptidases have also shown remarkably relaxed substrate specificity, allowing for the synthesis of peptides containing residues like methionine and phenylalanine. iupac.org

Thermolysin-Catalyzed Peptide Bond Formation and Specificity

Thermolysin, a thermostable neutral metalloproteinase enzyme, is effectively used to catalyze the formation of peptide bonds, essentially by reversing its natural hydrolytic action. nih.gov This process is particularly efficient under specific, mild conditions, making it a valuable tool in peptide synthesis. nih.gov The synthesis reaction typically involves an N-protected amino acid or peptide as the carboxyl component and a C-terminally protected amino acid or peptide as the amine component.

The primary specificity of thermolysin is a critical factor in its application. The enzyme preferentially catalyzes the formation of peptide bonds where the amino group is contributed by a large, hydrophobic amino acid residue such as phenylalanine (Phe), leucine (B10760876) (Leu), or methionine (Met). nih.govepa.gov This makes it exceptionally well-suited for synthesizing the methionine-phenylalanine (Met-Phe) bond within the this compound sequence. The reaction would typically involve an N-protected methionine (e.g., Z-Met-OH) and a phenylalanine-containing amine component (e.g., H-Phe-Gly-OEt).

Research shows that thermolysin's catalytic efficiency is influenced by the nature of the substrates. nih.gov For instance, in the reaction between a protected amino acid (Z-X-OH) and an amine component like H-Phe-Y, the yield is significantly higher when X is a hydrophobic residue.

Table 1: Effect of Acyl Donor (Z-X-OH) on Thermolysin-Catalyzed Peptide Synthesis This table illustrates the specificity of thermolysin, showing representative yields for the formation of a peptide bond between various N-protected amino acids (Z-X-OH) and a phenylalanine-containing component. The high yields for hydrophobic residues (Phe, Leu, Met) highlight the enzyme's specificity.

| Acyl Donor (Z-X-OH) | Amino Acid (X) | Representative Yield (%) |

| Z-Phe-OH | Phenylalanine | 91 |

| Z-Leu-OH | Leucine | 79 |

| Z-Met-OH | Methionine | 81 |

| Z-Gly-OH | Glycine | 68 |

| Z-Ala-OH | Alanine | 80 |

| Z-Ser-OH | Serine | 8 |

| Data adapted from studies on thermolysin specificity in various peptide syntheses. nih.gov |

The synthesis is typically conducted in a buffer solution at a neutral or slightly alkaline pH, for example, a veronal buffer at pH 7.5, and incubated at a moderate temperature like 38°C. nih.gov

Purification and Yield Enhancement Strategies in this compound Synthesis

Following the synthesis, the isolation and purification of the target peptide this compound from the reaction mixture is a critical step. The mixture may contain unreacted starting materials, by-products, and the enzyme catalyst. A combination of chromatographic techniques is generally employed to achieve high purity.

Common purification strategies include:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for purifying peptides. It separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column containing a non-polar stationary phase, and a polar mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile) is used for elution. wikipedia.org By gradually increasing the concentration of the organic solvent, compounds are eluted in order of increasing hydrophobicity.

Gel Filtration Chromatography: This method, also known as size-exclusion chromatography, separates molecules based on their size. It can be used to remove the enzyme (a large protein) from the much smaller peptide product. wikipedia.org

Counter-Current Distribution: This is a liquid-liquid extraction method that separates compounds based on their differential partitioning between two immiscible liquid phases. It has been successfully used for purifying complex peptide mixtures. dsmz.de

Using Immobilized Enzymes: Adsorbing thermolysin onto a solid support, such as Celite or PEGA resin, can enhance its stability and allows for its easy removal from the reaction mixture. massbank.euwikipedia.org This also helps to push the equilibrium toward peptide formation. ebi.ac.uk

Low-Water Systems: Conducting the synthesis in organic solvents with a minimal amount of water reduces the availability of water for the competing hydrolysis reaction, thereby favoring peptide bond formation and increasing the product yield. wikipedia.org

By combining the specificity of thermolysin-catalyzed synthesis with advanced purification and yield enhancement techniques, the tripeptide this compound can be produced with high efficiency and purity.

Structural Elucidation and Conformational Analysis of H Met Phe Gly Oh

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Met-Phe-Gly-OH Sequence and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the sequence and conformational preferences of peptides like this compound in solution. By analyzing various NMR parameters, including chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed picture of the peptide's structure can be constructed.

Two-dimensional NMR techniques are particularly informative. For instance, in studies of peptides containing similar amino acid residues, 2D-NMR has been used to assign all proton signals. nih.gov The analysis of NOEs, which indicate through-space proximity between protons, helps in defining the peptide's folding. nih.gov In aqueous solutions, the C-terminal region of peptides containing a Phe-Gly-Met sequence has been observed to adopt some level of defined structure. nih.gov The chemical shifts of protons and carbons are sensitive to their local electronic environment, providing clues about the conformation. For example, the chemical shifts of Hα and Cα can help distinguish between different amino acid types and their secondary structure. utexas.edubiorxiv.org The temperature coefficients of amide proton chemical shifts can also provide information about the extent of their involvement in intramolecular hydrogen bonding, a key feature of stable conformations. nih.gov

Infrared (IR) Spectroscopy and Linear-Dichroic IR (IR-LD) for Vibrational Dynamics

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering insights into its functional groups and secondary structure. In peptides, the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the backbone conformation.

Linear-dichroic IR (IR-LD) spectroscopy, which measures the differential absorption of polarized infrared light by an oriented sample, can provide information about the orientation of specific transition dipoles. This technique has been used to study the solid-state conformation of related peptides. For example, in the study of glycyl-methionyl-glycine (H-Gly-Met-Gly-OH), IR-LD spectroscopy, in conjunction with quantum chemical calculations, predicted a nearly linear structure for the pure ligand. researchgate.net For the protonated form, the data suggested a cross-linked arrangement of the amide fragments, a finding later confirmed by X-ray diffraction. researchgate.net This highlights the utility of IR-LD in elucidating the spatial arrangement of peptide backbones.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for confirming its amino acid sequence through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact biomolecules like peptides. lcms.czwiley-vch.de In ESI-MS, the peptide is typically protonated to form a molecular ion, [M+H]+. The mass-to-charge ratio (m/z) of this ion allows for the precise determination of the peptide's molecular weight. ESI-MS can be coupled with liquid chromatography (LC) for the analysis of complex mixtures. mdpi.comscielo.br This hyphenated technique, LC-ESI-MS, separates the components of a mixture before they enter the mass spectrometer, enabling the characterization of individual peptides. mdpi.com The fragmentation behavior of peptides under ESI-MS conditions can provide sequence information. For instance, the fragmentation of peptides containing methionine can lead to the formation of a stable b1 ion. acs.org

High-resolution tandem mass spectrometry (MS/MS) is a powerful method for unambiguous sequence confirmation. In an MS/MS experiment, the molecular ion of the peptide is isolated and then subjected to collision-induced dissociation (CID). This process breaks the peptide at its amide bonds, generating a series of fragment ions. The two main types of fragment ions are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. The main feature of MS/MS spectra of peptides is often the high abundance of y- and b-type fragment ions. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for peptide analysis. In MALDI-MS, the peptide is co-crystallized with a matrix compound, and a laser is used to desorb and ionize the analyte. nih.gov This method is particularly useful for assessing the purity of a synthesized peptide. researchgate.netnih.gov The MALDI-TOF (Time-of-Flight) mass spectrometer is often used for this purpose, providing a rapid and sensitive analysis. mdpi.comnih.gov The resulting spectrum will show a major peak corresponding to the desired peptide, and any minor peaks can be attributed to impurities from the synthesis process. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic Chromophores

The tripeptide this compound possesses an aromatic chromophore within its structure due to the phenylalanine (Phe) residue. Chromophores are parts of a molecule that absorb light in the ultraviolet-visible region. libretexts.org The aromatic side chain of phenylalanine is the primary contributor to the UV absorbance of this peptide.

Generally, proteins and peptides exhibit characteristic UV absorption spectra based on their amino acid composition. The aromatic amino acids tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) are the most significant chromophores in the near-UV region (250-320 nm). nih.gov Phenylalanine typically displays an absorption maximum at approximately 257 nm. nih.gov The intensity of this absorption, or molar absorptivity, is an intrinsic property of the chromophore. msu.edu

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* electronic transitions of the benzene (B151609) ring in the phenylalanine residue. Increased conjugation in a molecule generally leads to a shift in the absorption maximum to longer wavelengths (a bathochromic shift) and an increase in the molar absorptivity (a hyperchromic effect). msu.edu While the peptide bonds themselves absorb light, their absorption maxima are typically below 200 nm, a region often difficult to measure with standard spectrophotometers. libretexts.org

It is also worth noting that the environment surrounding the chromophore can influence its UV spectrum. Changes in solvent polarity or the conformation of the peptide can lead to alterations in the absorption profile. libretexts.org For instance, a change in the local environment of the phenylalanine residue due to a conformational shift in the peptide could potentially alter its UV absorption characteristics. libretexts.org

X-ray Diffraction Studies for Solid-State Structure Determination

While specific X-ray diffraction data for the tripeptide this compound were not found in the provided search results, studies on related peptides, such as enkephalins (which contain Phe), demonstrate the utility of this technique. nih.gov For example, the crystal structure of [Leu⁵]enkephalin, a pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, was determined by X-ray diffraction, revealing a specific β-turn conformation. nih.gov Similarly, the structure of [(4'-bromo)Phe⁴,Met⁵]enkephalin was also elucidated using this method. nih.gov

The process of structure determination from powder X-ray diffraction data, especially for complex organic molecules, can be challenging but is achievable. mpg.dersc.orgcardiff.ac.uk It often involves a combination of high-resolution powder diffraction data with other techniques like solid-state NMR and computational modeling to solve and refine the crystal structure. rsc.orgcardiff.ac.uk This approach has been successfully applied to determine the crystal structures of various organic molecules, including those with considerable conformational flexibility. cardiff.ac.uk

A hypothetical X-ray diffraction study of this compound would involve crystallizing the peptide and then exposing the crystal to a beam of X-rays. The resulting diffraction pattern would be analyzed to determine the electron density distribution, from which the atomic positions could be deduced. This would provide definitive information about the solid-state conformation of this compound, including the arrangement of the methionine, phenylalanine, and glycine (B1666218) residues.

Conformational Preferences and Dynamics of this compound in Diverse Environments

Empirical energy calculations on related peptides like methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) have shown that these molecules can exist in a dynamic equilibrium of multiple low-energy conformations. pnas.org These conformations can be both compact, folded structures and more extended forms. nih.govpnas.org In the case of enkephalin, a particular folded conformation stabilized by a hydrogen bond was found to be energetically favorable. pnas.org

The phenylalanine and methionine side chains in peptides can be relatively unrestricted, allowing them to adopt various orientations. pnas.org However, close packing of side chains can necessitate deviations from ideal dihedral angles, which may be energetically compensated by favorable non-bonded interactions. pnas.org The environment also plays a crucial role; for instance, the conformation of a peptide can change upon binding to a receptor. pnas.org

Analysis of Dihedral Angles and Backbone Flexibility

The flexibility of the peptide backbone is primarily determined by the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. duke.edu The planarity of the peptide bond (C-N) restricts rotation around the ω angle, which is typically close to 180° (trans configuration). duke.edu The possible combinations of φ and ψ angles are visualized in a Ramachandran plot, which shows energetically allowed and disallowed regions. duke.edu

The side chains of the amino acid residues also have rotational freedom, described by the dihedral angles χ1, χ2, etc. duke.edu For this compound:

Methionine (Met) has three side-chain dihedral angles (χ1, χ2, χ3). duke.edu

Phenylalanine (Phe) has two side-chain dihedral angles (χ1, χ2). duke.edu The χ angle closest to the backbone in aromatic residues like Phe often shows the most significant change during conformational transitions. nih.govresearchgate.net

Glycine (Gly) , lacking a side chain, has greater backbone flexibility than other amino acids and can adopt conformations that are forbidden for other residues. duke.edu

Studies on protein structures have shown that side chains tend to populate well-defined conformational clusters known as rotamers. duke.edu Conformational changes can involve transitions between these rotamer states or smaller local readjustments within the same rotamer. researchgate.net In many residues, the largest conformational changes occur in the dihedral angle most distant from the backbone. nih.govresearchgate.net However, for residues with symmetric aromatic groups like phenylalanine, the opposite trend is often observed, with the near-backbone dihedral angles changing the most. nih.govresearchgate.net

Table 1: Key Dihedral Angles in this compound

| Residue | Backbone Dihedral Angles | Side Chain Dihedral Angles |

|---|---|---|

| Methionine (Met) | φ, ψ | χ1, χ2, χ3 |

| Phenylalanine (Phe) | φ, ψ | χ1, χ2 |

| Glycine (Gly) | φ, ψ | N/A |

Stereochemical Analysis and Chiral Purity Determination of this compound

Various analytical techniques, such as high-performance liquid chromatography (HPLC) using chiral stationary phases or pre-column derivatization with chiral reagents, are employed to separate and quantify amino acid enantiomers. chiraltech.commdpi.comresearchgate.net

Detection and Quantification of D-Amino Acid Residues in Peptide Sequences

Detecting and quantifying D-amino acid residues within a peptide sequence is a complex analytical challenge. nih.govmdpi.com A common approach involves the complete hydrolysis of the peptide into its constituent amino acids, followed by chiral analysis of the resulting amino acid mixture. nih.gov Acid hydrolysis is a standard method, but it can induce racemization (the conversion of an L-amino acid to a D-amino acid, and vice-versa), which can complicate the accurate determination of the original D-amino acid content. nih.govmdpi.com

To address this, methods have been developed to correct for hydrolysis-induced racemization. nih.gov One such technique is the deuterium-hydrogen exchange method, which allows for the sensitive detection of innate D-amino acid residues. nih.gov

After hydrolysis, the amino acid enantiomers can be separated and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or HPLC. researchgate.netuni-giessen.de For HPLC, derivatization with a chiral reagent, such as Marfey's reagent or o-phthalaldehyde (B127526) in combination with a chiral thiol, is often used to form diastereomers that can be separated on a standard reversed-phase column. mdpi.comresearchgate.net The relative peak areas of the L- and D-amino acid derivatives then allow for the quantification of the D-amino acid content. uni-giessen.de For instance, studies have successfully quantified the percentage of D-phenylalanine in various samples. mdpi.comuni-giessen.de

Racemization Studies and Their Mechanistic Implications

Racemization is the process by which an optically active compound is converted into a racemic mixture of both enantiomers. In peptide chemistry, racemization can occur during peptide synthesis, particularly during the activation of the carboxylic acid group for peptide bond formation. highfine.com

The mechanism of racemization can proceed through two main pathways: direct enolization where a proton is abstracted from the α-carbon, or through the formation of an oxazolone (B7731731) intermediate. highfine.com The susceptibility of an amino acid residue to racemization is influenced by several factors, including the nature of the amino acid side chain, the coupling reagents used, the presence of bases, and the reaction solvent. highfine.comnih.gov

Studies have shown that certain amino acids are more prone to racemization than others. Phenylalanine is generally considered to be one of the residues less sensitive to racemization under many coupling conditions. nih.gov However, phenylglycine, which also has an aromatic side chain, is known to be particularly susceptible to racemization due to the increased acidity of its α-proton. researchgate.net Methionine has also been noted as an amino acid that can undergo racemization, particularly through direct proton abstraction under basic conditions during the activation step. mdpi.com

The choice of coupling reagents and additives is critical in minimizing racemization. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can help to suppress racemization. nih.gov The type of base used in the coupling reaction also has a significant impact, with sterically hindered bases sometimes leading to less racemization. highfine.com

Computational Chemistry and Molecular Modeling of H Met Phe Gly Oh

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a detailed view of the electronic structure and energetics of H-Met-Phe-Gly-OH, providing a fundamental understanding of its intrinsic properties. These methods, which solve the Schrödinger equation for the molecule, can elucidate ground and excited state geometries, conformational energies, and the nature of intramolecular interactions.

Density Functional Theory (DFT) Applications for Ground State Geometries

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. acs.org It is often employed to determine the ground state geometries and relative energies of different conformers of peptides. For a tripeptide like this compound, DFT calculations can predict the most stable three-dimensional arrangements of the atoms by finding the minima on the potential energy surface.

The choice of functional and basis set is crucial for obtaining accurate results. Functionals like B3LYP are commonly used for geometry optimizations of peptides. mdpi.com Dispersion corrections are also important to accurately model the non-covalent interactions, such as those involving the phenyl ring of phenylalanine and the sulfur atom of methionine.

A systematic conformational search using DFT can identify various low-energy structures, including extended conformations and more compact, folded structures stabilized by intramolecular hydrogen bonds. The relative energies of these conformers provide insights into the conformational preferences of the peptide in the gas phase. For instance, a study on a model dipeptide containing a dehydrophenylalanine residue revealed that the tendency to adopt β-turn conformations is significantly influenced by the residue's configuration, a finding elucidated through DFT calculations. mdpi.com

Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angles (φ, ψ) | Relative Energy (kcal/mol) | Intramolecular Hydrogen Bonds |

| Extended β-strand | Met (-120, 120), Phe (-120, 120), Gly (-120, 120) | 0.00 | 0 |

| γ-turn | Met (-120, 120), Phe (75, -65), Gly (-120, 120) | 1.5 | 1 (Phe C=O...Phe NH) |

| Folded | Met (-60, -40), Phe (-80, 100), Gly (90, 0) | 3.2 | 2 (Met C=O...Gly NH, Phe C=O...Met NH) |

Note: This table is illustrative and based on typical energy differences observed in similar short peptides. Actual values for this compound would require specific DFT calculations.

Ab Initio Methods for Conformation and Interaction Energies

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of theory compared to DFT for calculating conformational and interaction energies. These methods are computationally more demanding but can offer benchmark-quality data. For a tripeptide, ab initio calculations can be used to refine the geometries obtained from DFT and to compute more accurate energy differences between conformers.

These methods are particularly valuable for studying weak intramolecular interactions, such as the potential interaction between the sulfur atom of methionine and the aromatic ring of phenylalanine. This "S-π" interaction, which can be a stabilizing force in protein structures, can be accurately quantified using high-level ab initio calculations. A study on β-hairpin peptide model systems investigated the nature of the methionine-π interaction, finding that it stabilized the β-hairpin by -0.3 to -0.5 kcal/mol. researchgate.net

Furthermore, ab initio methods can be used to parameterize force fields for molecular mechanics simulations, ensuring that the force field accurately represents the quantum mechanical potential energy surface.

Molecular Dynamics (MD) Simulations for Conformational Ensemble and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, allowing for the exploration of its conformational ensemble and the influence of the surrounding environment, particularly solvent. By solving Newton's equations of motion for the atoms of the peptide and solvent molecules, MD simulations can track the trajectory of the system over time, revealing the accessible conformations and the transitions between them.

The choice of force field (e.g., AMBER, CHARMM, GROMOS) is critical for the accuracy of MD simulations. creative-proteomics.com These force fields are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates. For peptides, the force field must accurately represent the energies associated with bond stretching, angle bending, dihedral angle torsion, and non-bonded interactions.

MD simulations of this compound in an explicit solvent, such as water, can reveal how the peptide's conformation is influenced by interactions with water molecules. The solvent can stabilize certain conformations through hydrogen bonding and hydrophobic interactions. For example, in an aqueous environment, the hydrophobic side chains of methionine and phenylalanine may tend to cluster together to minimize their contact with water, leading to more compact structures. Conversely, in a less polar solvent, the peptide might adopt more extended conformations. Studies on other short peptides have shown that the conformational preferences can be significantly altered by the solvent environment. nih.gov

Table 2: Illustrative Conformational Population of this compound in Different Solvents from MD Simulations

| Conformation | Population in Water (%) | Population in Chloroform (%) |

| Extended | 40 | 60 |

| Bent/Folded | 50 | 30 |

| Turn-like | 10 | 10 |

Note: This table is a hypothetical representation of how solvent can affect the conformational ensemble of a tripeptide like this compound.

Peptide Structure Prediction Algorithms and Energy Minimization Techniques

Predicting the three-dimensional structure of a peptide from its amino acid sequence is a fundamental challenge in computational biology. For a small peptide like this compound, a variety of algorithms and techniques can be employed to explore its conformational space and identify low-energy structures.

Several web-based servers and standalone software packages are available for peptide structure prediction, such as PEP-FOLD and Rosetta. univ-paris-diderot.frmdpi.com These tools often use fragment-based assembly, where the structure is built by piecing together short fragments from a library of known protein structures. This is followed by an energy minimization step to refine the structure and remove any steric clashes. For very short peptides, de novo prediction methods that explore the conformational space without relying on templates are also applicable.

Global Optimization Problems in Peptide Conformation

The conformational landscape of a peptide is characterized by a vast number of local energy minima, and finding the global minimum energy conformation is a computationally challenging task known as the global optimization problem. nih.gov For this compound, the flexibility of the backbone and the multiple rotatable bonds in the side chains of methionine and phenylalanine contribute to a complex energy surface.

Various global optimization algorithms have been developed to tackle this problem, including:

Simulated Annealing: This method mimics the process of annealing in metallurgy, where a material is heated and then slowly cooled to allow it to reach a low-energy state. In the context of peptide conformation, the "temperature" is a parameter that controls the probability of accepting higher-energy conformations, allowing the system to escape from local minima.

Genetic Algorithms: Inspired by biological evolution, these algorithms maintain a population of candidate structures and use operations like crossover and mutation to generate new conformations, with the fittest (lowest energy) structures being more likely to survive to the next generation.

Conformational Space Annealing (CSA): This is a stochastic method that has been shown to be efficient in exploring the conformational space of peptides. nih.gov

Hybrid methods that combine the strengths of different algorithms have also been developed to improve the efficiency and reliability of global optimization for peptide structure prediction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pepdd.com For this compound, QSAR studies would typically involve designing and synthesizing a library of analogs with modifications to the amino acid sequence or side chains. The biological activity of these analogs would then be experimentally determined.

The next step in QSAR modeling is to calculate a set of molecular descriptors for each analog. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., hydrophobicity, molecular weight), electronic properties (e.g., dipole moment, partial charges), and topological features. For peptides, specific descriptors have been developed that encode information about the amino acid sequence and their properties. nih.govmanchester.ac.uk

Finally, a statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the observed biological activity. uestc.edu.cnnih.gov A robust QSAR model can then be used to predict the activity of new, untested analogs, thereby guiding the design of more potent or selective peptides.

Table 3: Examples of Descriptors Used in Peptide QSAR

| Descriptor Type | Examples |

| Physicochemical | Molecular Weight, LogP (hydrophobicity), Polar Surface Area, Number of Hydrogen Bond Donors/Acceptors |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges on Atoms |

| Topological | Connectivity Indices, Shape Indices |

| Amino Acid-based | Z-scales (hydrophobicity, steric properties, electronic properties), VHSE (hydrophobic, steric, and electronic properties derived from principal component analysis) |

A successful QSAR model for analogs of this compound could provide valuable insights into the structural features that are important for its biological activity. For example, it might reveal that the hydrophobicity of the N-terminal residue or the presence of an aromatic ring at a specific position is crucial for its function.

Development of Molecular Descriptors

In the field of Quantitative Structure-Activity Relationship (QSAR) modeling for peptides like this compound, molecular descriptors are crucial for transforming the chemical structure into a numerical format suitable for machine learning algorithms. nih.gov These descriptors encode various aspects of the molecule's physicochemical properties. For tripeptides, a common approach involves using numerical indices derived from the properties of their constituent amino acids. acs.orgnih.gov Studies have utilized a large number of these indices to characterize peptides for modeling purposes. researchgate.netresearchgate.net

The development of descriptors for this compound would involve calculating values that represent its unique sequence of Methionine, Phenylalanine, and Glycine (B1666218). These descriptors can be categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition, such as molecular weight, atom count, and the number of specific functional groups.

Topological Descriptors (2D): These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching.

Geometrical Descriptors (3D): These require the 3D coordinates of the atoms and include information about the molecule's spatial arrangement.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide detailed electronic information, such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Amino Acid Indices: A significant set of descriptors for peptides is derived from the physicochemical properties of the individual amino acids. For this compound, this would include properties of Methionine (e.g., hydrophobicity, sulfur-containing), Phenylalanine (e.g., aromaticity, size), and Glycine (e.g., small size, flexibility). Research on antioxidant tripeptides has successfully used hundreds of such numerical indices to build robust QSAR models. acs.orgresearchgate.net

The selection of the most relevant descriptors is a critical step, often achieved through feature selection strategies to avoid overfitting and build more predictive models. nih.gov

| Descriptor Category | Examples | Relevance to this compound |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Number of Rings | Basic molecular information, including the phenyl ring from Phenylalanine. |

| Topological | Wiener Index, Randić Index | Describes the connectivity and branching of the tripeptide structure. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges | Provides insight into reactivity, polarity, and potential interaction sites. |

| Amino Acid Indices | Hydrophobicity scales, Steric parameters (e.g., STERIMOL), Electronic properties | Quantifies the specific properties of Met, Phe, and Gly residues that influence biological activity. |

Machine Learning Approaches (e.g., Support Vector Machines, Artificial Neural Networks) in QSAR

Machine learning (ML) methods are powerful tools for developing predictive QSAR models for peptides. nih.gov Among the most utilized are Support Vector Machines (SVM) and Artificial Neural Networks (ANN). arabjchem.orgresearchgate.net These techniques are capable of capturing complex, non-linear relationships between the molecular descriptors of peptides and their biological activities. acs.org

Support Vector Machines (SVM) represent a supervised learning algorithm that can be used for both classification and regression tasks in QSAR. cresset-group.com For regression, SVM aims to find a hyperplane that best fits the data, with a specified tolerance for error. cresset-group.com The "kernel trick" is a key feature of SVMs, allowing them to model non-linear relationships by mapping the data into a higher-dimensional space. cresset-group.com In various QSAR studies, SVM has demonstrated superior predictive power compared to other methods, including ANN and multiple linear regression. arabjchem.orgresearchgate.net

Artificial Neural Networks (ANN) are computational models inspired by the structure and function of biological neural networks. They consist of interconnected nodes (neurons) organized in layers. ANNs can learn from data to recognize patterns and make predictions. In peptide QSAR, ANNs can effectively model the intricate connections between a peptide's structure and its activity. arabjchem.org

The process of building a QSAR model using these methods involves several steps:

Data Collection: Gathering a dataset of peptides with known biological activities.

Descriptor Calculation: Generating molecular descriptors for each peptide as described in the previous section. researchgate.net

Model Training: Using the dataset to train the SVM or ANN algorithm.

Model Validation: Evaluating the model's predictive accuracy and generalizability using techniques like external validation. nih.gov

Studies on tripeptides have shown that non-linear regression methods, including various tree-based models and SVM, tend to perform better than linear ones. nih.govacs.org For instance, a comprehensive study comparing 14 machine learning methods for modeling antioxidant tripeptides found that a model combining random forest for feature selection and extreme gradient boost regression for development yielded the best performance. nih.govresearchgate.net

| Feature | Support Vector Machines (SVM) | Artificial Neural Networks (ANN) |

|---|---|---|

| Principle | Finds an optimal hyperplane to separate or regress data based on support vectors. cresset-group.com | A network of interconnected nodes that learn patterns from data. |

| Handling Non-linearity | Uses kernel functions (e.g., radial basis function, polynomial) to map data to higher dimensions. cresset-group.com | Inherently non-linear due to the use of activation functions in neurons. |

| Strengths in QSAR | Robust with high-dimensional data, effective in preventing overfitting, often yields high predictive accuracy. arabjchem.orgcresset-group.com | Capable of modeling highly complex relationships, flexible architecture. |

| Considerations | Performance is highly dependent on the choice of kernel and its parameters. | Prone to overfitting if not carefully designed and validated; can be computationally intensive. |

Computational Studies of this compound Interactions with Material Surfaces

Computational studies, particularly molecular dynamics simulations, are instrumental in elucidating the mechanisms by which peptides like this compound adsorb onto material surfaces such as titanium dioxide (TiO₂). hw.ac.uk The interaction is governed by a combination of forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. acs.org

The surface of TiO₂ in an aqueous environment is typically hydroxylated, presenting Ti-OH groups that can act as both hydrogen bond donors and acceptors. hw.ac.uknih.gov The primary binding groups in peptides for interaction with oxide surfaces are the terminal amino and carboxylate groups. acs.orgnih.gov For this compound, the adsorption would likely be initiated by strong electrostatic interactions between the terminal carboxylate group (-COO⁻) of the Glycine residue and the positively charged sites on the TiO₂ surface, or hydrogen bonding with surface hydroxyls. acs.orgmdpi.com Similarly, the N-terminal amino group (-NH₃⁺) of the Methionine residue can interact with negatively charged surface sites. acs.org

Peptide Backbone: The amide bonds can form hydrogen bonds with the TiO₂ surface.

Methionine Side Chain: The thioether group might engage in weaker, secondary interactions.

Phenylalanine Side Chain: The aromatic ring can interact with the surface through van der Waals forces.

Studies have shown that surface features, such as nanostructure and hydroxylation, significantly influence peptide adsorption. hw.ac.uk A hydroxylated surface can disrupt highly ordered water layers, making it easier for the peptide to approach and form stable hydrogen bonds. hw.ac.uk

| Molecular Moiety of this compound | Potential Interaction with TiO₂ Surface | Primary Driving Force |

|---|---|---|

| N-terminal Amino Group (Met) | Interaction with deprotonated surface hydroxyls (Ti-O⁻). | Electrostatic Attraction, Hydrogen Bonding |

| C-terminal Carboxyl Group (Gly) | Interaction with protonated surface hydroxyls (Ti-OH₂⁺). mdpi.com | Electrostatic Attraction, Hydrogen Bonding |

| Peptide Backbone Amides | Hydrogen bonding with surface hydroxyls. | Hydrogen Bonding |

| Phenylalanine Side Chain | Non-specific adsorption. | Van der Waals Forces |

| Methionine Side Chain | Weak interactions. | Van der Waals Forces |

The adsorption of this compound onto a metal oxide surface is highly sensitive to the pH of the surrounding environment, which dictates the protonation state of the peptide and the surface charge of the oxide. acs.org The surface of TiO₂ is amphoteric, with an isoelectric point (IEP) typically in the neutral pH range. Below the IEP, the surface is positively charged (due to Ti-OH₂⁺ groups), and above the IEP, it is negatively charged (due to Ti-O⁻ groups). mdpi.com

This compound has two ionizable groups: the N-terminal α-amino group (pKa ~9-10) and the C-terminal α-carboxyl group (pKa ~2-3). Its side chains are not ionizable. This leads to three principal protonation states:

Canonical (Neutral): Exists at a hypothetical pH between the pKa values where the net charge is zero but the termini are not charged. This form is generally not significantly populated in aqueous solution.

Deprotonated (Anionic): At high pH (pH > pKa of amino group), both the carboxyl and amino groups are deprotonated (-COO⁻ and -NH₂), resulting in a net negative charge.

Zwitterionic: At physiological pH (between the pKa of the carboxyl and amino groups), the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). The molecule has both positive and negative charges, but may have a net charge of zero.

The interplay between the peptide's net charge and the surface charge of TiO₂ is a primary determinant of adsorption energetics.

At low pH (pH < IEP): The TiO₂ surface is positive. Adsorption of the zwitterionic or cationic form of the peptide would be driven by the attraction of the peptide's deprotonated carboxylate group, but repelled by the protonated amino group.

At high pH (pH > IEP): The TiO₂ surface is negative. Adsorption of the anionic form would be electrostatically unfavorable. However, adsorption of the zwitterionic form could be driven by the attraction of the protonated amino group.

At the IEP: The surface has a net neutral charge, and adsorption is more likely to be governed by localized charge interactions, hydrogen bonding, and other non-electrostatic forces. mdpi.com

Therefore, the protonation state critically influences not only the strength of the adsorption but also the orientation of the peptide on the surface.

| Condition (Relative to TiO₂ IEP) | TiO₂ Surface Charge | Dominant this compound State | Expected Primary Electrostatic Interaction |

|---|---|---|---|

| Low pH (< IEP) | Positive (Ti-OH₂⁺) | Zwitterionic/Cationic (-NH₃⁺, -COOH) | Attraction between peptide's carboxylate group and positive surface. |

| Neutral pH (≈ IEP) | Net Neutral | Zwitterionic (-NH₃⁺, -COO⁻) | Dominated by local charge interactions and hydrogen bonding. |

| High pH (> IEP) | Negative (Ti-O⁻) | Anionic (-NH₂, -COO⁻) | Attraction between peptide's (if zwitterionic) amino group and negative surface; repulsion if peptide is anionic. |

Biochemical Interactions and Reactivity of H Met Phe Gly Oh in Vitro Studies

Molecular Recognition and Host-Guest Chemistry

The study of how molecules like H-Met-Phe-Gly-OH are recognized by synthetic hosts is crucial for developing new applications in biochemistry and biotechnology. acs.orgnih.gov Cucurbit[n]urils (Q[n] or CB[n]), a family of macrocyclic synthetic receptors, have been extensively studied for their ability to bind peptides with high affinity and selectivity in aqueous solutions. rsc.orgnih.gov

Cucurbit[n]urils, particularly cucurbit nih.govuril (Q7) and cucurbit iris-biotech.deuril (Q8), are known to form stable complexes with peptides containing hydrophobic and aromatic amino acids, such as Phenylalanine (Phe) and Methionine (Met). researchgate.netacs.org The binding mechanism typically involves the inclusion of the amino acid's side chain into the hydrophobic cavity of the cucurbituril. nih.govresearchgate.net The portals of the cucurbituril, lined with carbonyl groups, interact favorably with cationic groups like the N-terminal ammonium (B1175870) group of the peptide through ion-dipole interactions. nih.govresearchgate.net

For peptides with an N-terminal aromatic residue like Phenylalanine, as in H-Phe-Gly-OH, binding to Q7 is particularly strong. rsc.orgnih.gov Q8, with its larger cavity, can simultaneously accommodate the side chains of two neighboring residues, a phenomenon termed the "pair-inclusion motif." rsc.orgresearchgate.net This allows for the recognition of dipeptide sequences within a larger peptide chain. rsc.org While aromatic residues are often key to high-affinity binding, studies have shown that Q8 can also bind with submicromolar affinity to peptides with an N-terminal Methionine, challenging the notion that an aromatic residue is essential for strong recognition. nih.govresearchgate.net In these cases, the binding energy is enhanced by the inclusion of both the Met side chain and the side chain of the adjacent residue. nih.gov

The binding interaction of this compound with cucurbit[n]urils would likely involve the N-terminal Methionine and the adjacent Phenylalanine. Research on related peptides shows that Q8 can bind to sequences like Phe-Met. researchgate.net The binding of Met-terminated peptides to Q8 has been confirmed, with strong binding observed when the subsequent residue is large and hydrophobic or cationic, such as Phe, Leu, or Tyr. nih.govrsc.org

Isothermal titration calorimetry (ITC) is a primary technique used to characterize the thermodynamics of these binding events. rsc.orgnih.gov Studies on similar peptide-cucurbituril complexes reveal that the binding is often enthalpy-driven. mdpi.com This is attributed to the displacement of high-energy water molecules from the host's cavity upon guest inclusion. mdpi.com

For example, the binding of Q7 to aromatic amino acids like Phenylalanine can have association constants (Kₐ) in the range of 10⁵ to 10⁶ M⁻¹, depending on the experimental conditions. mdpi.comtrinity.edu The binding of Q8 to peptides can be even stronger, reaching nanomolar and sometimes sub-nanomolar dissociation constants (Kₑ). acs.orgnih.govresearchgate.net For instance, the peptide Tyr-Leu-Ala binds to Q8 with a Kₑ of 7.2 nM. acs.orgnih.gov The binding of Met-terminated peptides such as Met-Phe-Ala to Q8 has also been shown to have submicromolar affinity. nih.gov

The kinetics of these interactions, studied via methods like NMR spectroscopy, often show a rapid exchange between the free and bound states of the guest molecule on the NMR timescale. acs.org

| Peptide | Host | Binding Affinity (Kₐ or Kₑ) | Thermodynamic Drivers | Reference |

|---|---|---|---|---|

| H-Phe-Gly-OH | Q7 | Kₐ = 3.0 × 10⁷ M⁻¹ (in water) | Enthalpy-driven | nih.gov |

| Tyr-Leu-Ala | Q8 | Kₑ = 7.2 nM | Not specified | acs.orgnih.gov |

| Met-Phe-Ala | Q8 | Submicromolar Kₑ | Not specified | nih.gov |

| Lys-Phe-Gly-Gly-Tyr | Q8 | Kₑ = 0.3 nM | Not specified | researchgate.net |

The specific amino acid sequence and terminal modifications of a peptide have a profound impact on its recognition by synthetic receptors. rsc.orgresearchgate.net

Sequence Position: The position of the target residue is critical. For both Q7 and Q8, binding is significantly stronger when the recognized aromatic or hydrophobic residue is at the N-terminus. rsc.orgrsc.orgnih.gov This is due to the stabilizing ion-dipole interactions between the peptide's N-terminal ammonium group and the carbonyl portals of the host. researchgate.netrsc.org For example, Q7 binds to H-Phe-Gly-OH with a remarkable 23,000-fold greater selectivity than its isomer, H-Gly-Phe-OH. researchgate.netnih.gov

Neighboring Residues: The identity of the residue adjacent to the primary binding residue is also crucial, especially for Q8's pair-inclusion motif. acs.orgnih.govrsc.org For N-terminal Met peptides binding to Q8, a large and hydrophobic or cationic residue at the second position (like Phe, Leu, Tyr, or Lys) is required for high-affinity binding. nih.govrsc.org Conversely, a small residue like Gly or Ala is preferred at the third position to prevent steric hindrance. rsc.org

Terminal Modifications: The charge state of the termini influences binding. An unprotected N-terminal amine (H-) and C-terminal carboxylic acid (-OH), as in this compound, result in a zwitterionic peptide at neutral pH. rsc.org The presence of the free N-terminal ammonium group is a key factor for strong binding. rsc.orgrsc.org Modifications, such as N-terminal acetylation or C-terminal amidation, would alter these interactions and consequently affect binding affinity. nih.gov

Enzymatic Transformations and Degradation of this compound

Peptides are susceptible to degradation by proteases and peptidases, which cleave specific peptide bonds. The methionine residue is also prone to chemical and enzymatic oxidation.

The degradation of peptides like this compound is dependent on the specificities of the enzymes present.

Chymotrypsin (B1334515): This protease preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic residues, particularly Trp, Tyr, and Phe. expasy.org Therefore, chymotrypsin would be expected to cleave the Met-Phe bond in this compound. However, some studies note that certain Phe-Gly bonds are hydrolyzed by chymotrypsin. pnas.org

Thermolysin: This metalloendopeptidase also shows a preference for cleaving bonds adjacent to hydrophobic residues, with a high relative rate for Leu and Phe at the P1' position (the residue C-terminal to the cleavage site). expasy.orgpeakproteins.com It could potentially cleave the Met-Phe or Phe-Gly bond.

Neprilysin (Neutral Endopeptidase 24.11): This enzyme is important in the degradation of opioid peptides and is known for cleaving Gly-Phe bonds in enkephalins. uniprot.org It preferentially cleaves between hydrophobic residues. uniprot.org

Aminopeptidases: These enzymes sequentially cleave amino acids from the N-terminus of peptides. irb.hrunc.edu this compound would be susceptible to aminopeptidases, leading to the release of Methionine first.

The stability of a peptide against enzymatic degradation can be significantly enhanced by incorporating unnatural or D-amino acids. unc.eduvulcanchem.com

The thioether side chain of methionine is particularly susceptible to oxidation, both in vitro and in vivo, by reactive oxygen species (ROS) like hydrogen peroxide or hydroxyl radicals. iris-biotech.detandfonline.com

This oxidation typically occurs in two steps:

Methionine Sulfoxide (B87167) (Met(O)): The first oxidation converts the sulfur atom to a sulfoxide, creating a new chiral center and resulting in two diastereomers, Met-(S)-sulfoxide and Met-(R)-sulfoxide. iris-biotech.deresearchgate.net This reaction adds 16 Da to the peptide's mass. iris-biotech.de This oxidation can alter a peptide's structure and function, but it is often reversible in biological systems by the action of methionine sulfoxide reductase (Msr) enzymes. iris-biotech.deresearchgate.net

Methionine Sulfone (Met(O₂)): Further oxidation of the sulfoxide leads to the formation of methionine sulfone, which is generally considered an irreversible modification. iris-biotech.de This adds 32 Da to the peptide's mass and can lead to significant changes in protein structure, stability, and potential aggregation. iris-biotech.de

The rate of oxidation can be influenced by the methionine's position within the peptide sequence. iris-biotech.dersc.org Studies on the oxidation of Met-containing peptides by hydroxyl radicals show that the reaction pathway and products are highly dependent on the peptide sequence and net charge. rsc.org The presence of neighboring functional groups can influence the stability of radical intermediates formed during the oxidation process. tandfonline.com During chemical peptide synthesis, oxidation is a common side reaction, particularly during the acidic cleavage step. acs.org

Oxidation Reactions Involving the Methionine Residue

Reaction with Hydroxyl Radicals (HO•) and Reactive Oxygen Species (ROS)

The chemical reactivity of this compound is significantly influenced by its methionine (Met) residue, which is a primary target for reactive oxygen species (ROS). metabolomicsworkbench.org The sulfur-containing side chain of methionine is particularly susceptible to oxidation. The reaction with highly reactive hydroxyl radicals (HO•) can proceed through a one-electron oxidation mechanism, a process favored by the high reduction potential of the hydroxyl radical. Other ROS, such as hydrogen peroxide (H₂O₂), are also capable of oxidizing the methionine residue. metabolomicsworkbench.org This inherent reactivity allows peptides containing methionine to act as ROS scavengers, providing antioxidant protection to cells against oxidative damage. The propensity of the thioether in methionine to undergo oxidation has been harnessed in the development of ROS-responsive biomaterials. metabolomicsworkbench.org

Formation and Characterization of Sulfoxide Products

The principal product resulting from the oxidation of the methionine residue in this compound is methionine sulfoxide (MetO). This reaction converts the thioether side chain into a more polar sulfoxide group. The formation of methionine sulfoxide is considered a key biomarker of oxidative stress in biological systems. The oxidation process creates a new chiral center at the sulfur atom, resulting in two possible diastereomers: (S)- and (R)-methionine-S-sulfoxide. In many biological contexts, this oxidation is a reversible modification. Specific enzymes known as methionine sulfoxide reductases (MsrA and MsrB) can stereospecifically reduce the sulfoxide back to methionine, thereby repairing oxidative damage. The conversion of methionine to the more hydrophilic methionine sulfoxide can induce conformational changes in the peptide, potentially altering its biological activity and function.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H11NO3S | |

| Molar Mass | 165.21 g/mol | |

| Physical Description | Solid | |

| Biological Significance | Biomarker of oxidative stress |

Investigating Pathways of Peptide Stability and Degradation

The chemical stability of this compound is governed by several potential degradation pathways inherent to its amino acid sequence.

Oxidation : The methionine residue is a primary site of degradation through oxidation. It readily oxidizes to form methionine sulfoxide and can be further oxidized to methionine sulfone, a modification that is generally irreversible.

Diketopiperazine Formation : Peptides containing glycine (B1666218) at the third position are known to be susceptible to cyclization. In the case of this compound, the N-terminal amino group of methionine can perform a nucleophilic attack on the peptide bond between phenylalanine and glycine. This intramolecular reaction results in the cleavage of the peptide, releasing glycine and forming a stable six-membered ring, Met-Phe diketopiperazine.

Hydrolysis : Like all peptides, this compound is susceptible to hydrolysis of its peptide bonds, a reaction that can be catalyzed by acids or bases, leading to the cleavage of the peptide chain.

To ensure stability, peptides are best stored in a lyophilized state at low temperatures, such as -20 °C or -80 °C.

| Degradation Pathway | Description | Affected Residue(s) | Source |

|---|---|---|---|

| Oxidation | Reaction with oxygen or ROS leading to sulfoxide/sulfone formation. | Methionine | |

| Diketopiperazine Formation | Intramolecular cyclization leading to cleavage of the N-terminal dipeptide. | Methionine, Phenylalanine, Glycine | |

| Hydrolysis | Cleavage of peptide bonds. | All |

Peptide-Protein Interactions Involving this compound as a Ligand or Substrate

While specific protein targets for the tripeptide this compound have not been extensively documented, its constituent amino acids provide strong indications of its potential to act as a ligand in peptide-protein interactions. Peptides that include both phenylalanine and methionine residues are known to bind to protein receptors; a notable example is Met-Enkephalin (Tyr-Gly-Gly-Phe-Met-OH), which binds to opioid receptors to modulate physiological responses. The binding affinity and specificity of such peptides are determined by the collective contributions of the amino acid side chains and the peptide backbone. Aromatic residues like phenylalanine play a crucial role in establishing interactions within protein binding sites. The methionine residue, possessing a flexible and hydrophobic side chain with a sulfur atom, can also engage in significant binding interactions, especially within hydrophobic pockets or with metal ions.

Mechanistic Insights into Binding Sites and Molecular Complementarity

The interaction of this compound with a protein binding site is dictated by the principles of molecular complementarity, involving both shape and chemical compatibility.

Shape Complementarity : The three-dimensional conformation of the peptide must fit within the topology of the protein's binding pocket.

Key Interactions : The binding is stabilized by a network of non-covalent interactions.

Hydrophobic Interactions : The nonpolar phenyl group of phenylalanine and the methylthioethyl side chain of methionine are expected to be buried in hydrophobic regions of the binding site, displacing water and contributing favorably to the binding energy.

Hydrogen Bonding : The amide groups of the peptide backbone, along with the terminal amine and carboxylate groups, are potential donors and acceptors for hydrogen bonds with the protein.

Van der Waals Forces : Close packing of the peptide within the binding site is maximized by these short-range forces, particularly involving the large phenyl ring.

Cation-π Interactions : The electron-rich aromatic ring of phenylalanine can form favorable interactions with positively charged side chains of lysine (B10760008) or arginine residues within the binding site.

The binding site on a protein is not a static entity; its flexibility, combined with the conformational freedom of the peptide, allows for an "induced fit" that optimizes these stabilizing interactions.

| Interaction Type | Contributing Residue(s) | Description | Source |

|---|---|---|---|

| Hydrophobic | Methionine, Phenylalanine | Interaction of nonpolar side chains with a hydrophobic pocket. | |

| Hydrogen Bonding | Peptide Backbone, Termini | Donation/acceptance of protons between peptide and protein. | |

| Van der Waals | All | Short-range attractive forces due to fluctuating dipoles. | |

| Cation-π | Phenylalanine | Electrostatic interaction between the aromatic ring and a cation. |

Supramolecular Chemistry and Self Assembly of H Met Phe Gly Oh

Investigation of Self-Assembly Mechanisms and Driving Forces

No published research specifically investigates the self-assembly mechanism of H-Met-Phe-Gly-OH.

Formation of Ordered Supramolecular Architectures (e.g., Nanofibers, Nanobelts)

There are no documented studies on the formation of nanofibers, nanobelts, or any other ordered supramolecular architectures by the this compound tripeptide.

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Assembly Processes

While non-covalent interactions are fundamental to peptide self-assembly in general, their specific roles and contributions in the context of this compound have not been scientifically reported.

Table of Compounds

Future Research Directions and Emerging Paradigms in Peptide Science

Synergistic Integration of Experimental and Computational Methodologies

The convergence of experimental and computational approaches has become a cornerstone of modern peptide research, offering a powerful synergy that accelerates discovery and deepens understanding. dsmz.de Future investigations into H-Met-Phe-Gly-OH will greatly benefit from this integrated paradigm. While experimental techniques provide tangible data on peptide behavior, computational modeling offers a lens into the atomic-level intricacies that govern these properties.

Computational methods, such as molecular dynamics simulations, can predict the conformational landscape of this compound in various solvent environments. This is crucial for understanding how the peptide folds and interacts with its surroundings, which in turn dictates its biological activity and material-binding properties. By simulating the dynamic behavior of the peptide, researchers can identify stable conformations and transient states that may be difficult to capture through experimental means alone.

Furthermore, the combination of in silico and experimental methodologies is a common strategy in drug discovery as it can expedite the process of identifying and optimizing peptide-based therapeutics. wikipedia.org For a tripeptide like this compound, computational tools can be used to screen virtual libraries and predict its binding affinity to various biological targets. These predictions can then be validated and refined through targeted laboratory experiments, such as binding assays and structural biology techniques. This iterative cycle of prediction and validation is a highly efficient approach to peptide engineering and drug design. researchgate.net

The development of more accurate force fields and the application of machine learning algorithms are further enhancing the predictive power of computational models. mpg.de These advancements will enable more reliable predictions of peptide-protein interactions and self-assembly propensities, providing a solid theoretical foundation for the experimental design of novel applications for this compound.

Development of Novel Analytical Probes and Techniques for Peptide Studies

Advancements in analytical chemistry are critical for the detailed characterization of peptides like this compound. Future research will likely focus on developing and applying novel probes and techniques to study its behavior in complex biological systems with greater sensitivity and specificity.

One promising area is the use of fluorescently labeled peptides. dsmz.de By attaching a fluorophore to this compound, researchers can create a molecular probe to visualize its localization and interactions within living cells in real-time. researchgate.net Techniques such as Förster Resonance Energy Transfer (FRET) can be employed using specifically designed peptide probes to monitor dynamic processes like enzyme activity or protein-peptide binding. flybase.org The development of environmentally sensitive fluorophores that change their emission properties upon binding to a target would be particularly valuable for studying the molecular recognition events involving this tripeptide.

Mass spectrometry (MS) will continue to be a cornerstone for peptide analysis, with ongoing developments enhancing its capabilities. oxfordpeptides.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for the identification and quantification of short peptides in complex mixtures. metabolomicsworkbench.org Future advancements may include improved ionization methods and fragmentation techniques that provide more detailed structural information, which is particularly challenging for small peptides.

Moreover, the development of high-throughput analytical methods is crucial for screening large libraries of peptide variants and for metabolomics studies. guidetopharmacology.org Capillary electrophoresis (CE) coupled with mass spectrometry offers a high-resolution separation technique that is well-suited for analyzing the charge and size variants of small peptides like this compound. As these analytical tools become more sophisticated, they will provide unprecedented insights into the subtle structural and functional nuances of this tripeptide.

Expansion of Peptide-Based Molecular Recognition Applications in Advanced Materials

The ability of peptides to selectively recognize and bind to a wide range of materials is a rapidly growing field with significant potential for creating novel functional materials. cenmed.com The specific sequence of this compound, with its combination of hydrophobic (Phenylalanine), sulfur-containing (Methionine), and flexible (Glycine) residues, makes it an interesting candidate for molecular recognition applications in materials science.

Future research could explore the use of this compound in the bottom-up fabrication of nanomaterials. Peptides can act as templates or scaffolds for the controlled synthesis of nanoparticles, influencing their size, shape, and crystal structure. nih.gov The molecular recognition properties of this tripeptide could be harnessed to direct the assembly of inorganic materials into ordered structures. Understanding the interactions at the peptide-material interface through both experimental and computational studies will be key to designing peptides with tailored binding specificities. nih.gov

Another emerging application is the development of peptide-based hydrogels for biomedical purposes. Short peptides can self-assemble into nanofibrous networks that form hydrogels, which can be used for 3D cell culture, tissue engineering, and controlled drug release. epa.govnih.gov Investigating the self-assembly properties of this compound and its derivatives could lead to the creation of novel biomaterials with tunable mechanical and biological properties. For instance, a tripeptide has been shown to form a spherical assembly and induce cytotoxicity in cancer cells. guidetopharmacology.org

Furthermore, the molecular recognition capabilities of peptides are being explored for the development of advanced sensors and bio-inspired coatings. This compound could be immobilized on surfaces to create biosensors that specifically capture target molecules from complex mixtures. The sequence-specific binding of peptides to materials can also be used to modify surface properties, for example, to improve biocompatibility or to create surfaces with specific catalytic activities. cenmed.com The study of how peptides like this compound interact with and organize on different material surfaces will open up new avenues for the design of smart and functional materials.

Q & A

Q. What are the standard methodologies for synthesizing H-Met-Phe-Gly-OH, and how can purity be rigorously validated?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the most common approach. Key steps include:

- Resin selection : Wang or Rink amide resin for C-terminal amides.

- Coupling cycles : HOBt/DIC activation for methionine (Met), phenylalanine (Phe), and glycine (Gly) residues to minimize racemization.

- Cleavage : TFA cocktail (e.g., TFA:water:TIPS = 95:2.5:2.5) to release the peptide.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–60% acetonitrile/0.1% TFA).

- Validation : Mass spectrometry (MS) for molecular weight confirmation and analytical HPLC (>95% purity threshold). NMR (1H/13C) can resolve stereochemical integrity .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Methodological Answer : Stability assays should evaluate degradation under:

- pH variations : Simulate gastric (pH 2) and intestinal (pH 7.4) environments.